molecular formula C27H26N6 B2903138 N4-(3,4-dimethylphenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946217-15-8

N4-(3,4-dimethylphenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2903138
CAS No.: 946217-15-8
M. Wt: 434.547
InChI Key: VXVZWHFCAJLOKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N⁴-(3,4-Dimethylphenyl)-N⁶-[(4-Methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by its substitution pattern at the N⁴ and N⁶ positions. The N⁴ substituent is a 3,4-dimethylphenyl group, while the N⁶ position is occupied by a 4-methylbenzyl moiety.

The pyrazolo[3,4-d]pyrimidine core provides a rigid scaffold, with substituents modulating physicochemical and spectroscopic properties. The 3,4-dimethylphenyl group introduces steric bulk and electron-donating effects, while the 4-methylbenzyl substituent enhances lipophilicity. These features influence solubility, melting points, and intermolecular interactions, as observed in structurally related compounds .

Properties

IUPAC Name

4-N-(3,4-dimethylphenyl)-6-N-[(4-methylphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6/c1-18-9-12-21(13-10-18)16-28-27-31-25(30-22-14-11-19(2)20(3)15-22)24-17-29-33(26(24)32-27)23-7-5-4-6-8-23/h4-15,17H,16H2,1-3H3,(H2,28,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVZWHFCAJLOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,4-dimethylphenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the aromatic substituents through various coupling reactions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N4-(3,4-dimethylphenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions typically result in halogenated or nitrated derivatives .

Scientific Research Applications

N4-(3,4-dimethylphenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N4-(3,4-dimethylphenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, or antimicrobial activities .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Features

The following table compares the target compound with similar pyrazolo[3,4-d]pyrimidine derivatives, emphasizing substituent differences and molecular properties:

Compound Name (N⁴/N⁶ Substituents) Substituent Effects Molecular Weight (g/mol) Key References
Target: N⁴-(3,4-Dimethylphenyl)-N⁶-(4-methylbenzyl) Electron-donating methyl groups enhance lipophilicity ~424.5 (estimated) -
N⁶-(4-Methylbenzyl)-N⁴-(2-methylphenyl) Ortho-methyl group reduces steric accessibility ~406.5 (estimated)
N⁴-(3-Chloro-4-methylphenyl)-N⁶-ethyl Chlorine introduces electron-withdrawing effects 316.79
N⁴-(4-Methylbenzyl)-N³-phenyl N³-phenyl vs. N⁶ substitution alters π-π stacking ~358.4 (estimated)
N⁴-(2-Methoxyphenyl)-N³-(4-phenoxyphenyl) Methoxy and phenoxy groups increase polarity ~436.5 (estimated)

Key Observations :

  • Electron-donating vs.
  • Substituent position : Ortho-methyl groups () may hinder molecular packing, lowering melting points relative to para-substituted derivatives .
Physicochemical Properties

Available data for selected analogues are summarized below:

Compound (Reference) Melting Point (°C) Solubility (µg/mL) Synthetic Yield (%)
N⁴-(4-Methylbenzyl)-N³-phenyl 251–253 Not reported 84
N⁴-(2-Methoxyphenyl)-N³-(4-phenoxyphenyl) 243–245 Not reported 43
N⁴-(3-Chloro-4-methylphenyl)-N⁶-ethyl Not reported 0.5 (pH 7.4) Not reported

Trends :

  • Melting points : Bulky substituents (e.g., 4-methylbenzyl) correlate with higher melting points due to enhanced van der Waals interactions .
  • Solubility : The ethyl-substituted analogue () exhibits low aqueous solubility (0.5 µg/mL), likely due to reduced polarity .
Spectroscopic Characteristics

¹H and ¹³C NMR data from analogues reveal substituent-dependent trends:

Aromatic Proton Shifts :

  • Chlorophenyl derivatives () : H-2′/H-6′ protons resonate at 7.62–7.70 ppm due to electron-withdrawing Cl .
  • Methylbenzyl derivatives () : Methyl groups shield adjacent protons, shifting H-3′′/H-5′′ to 7.24 ppm .

NH Proton Shifts :

  • NH groups in chlorophenyl derivatives appear downfield (8.80–12.90 ppm) due to hydrogen bonding and electron withdrawal .
  • Methyl-substituted analogues (e.g., ) show NH signals at 8.80–9.10 ppm, slightly upfield compared to chlorine-containing compounds .

¹³C NMR Trends :

  • C-3a (pyrazolo[3,4-d]pyrimidine core) resonates at 91.7–92.1 ppm across analogues, indicating minimal substituent effects on the core .
  • Electron-donating groups (e.g., methyl) upfield-shift aromatic carbons (e.g., C-3′′/C-5′′ at 115.1 ppm) compared to chlorinated analogues (123.0–158.7 ppm) .

Biological Activity

N4-(3,4-dimethylphenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound notable for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This compound features a pyrazolo[3,4-d]pyrimidine core, which has been extensively studied for its pharmacological properties.

Chemical Structure and Properties

The compound has the molecular formula C21H21N5 and a molecular weight of 434.47 g/mol. Its structure includes multiple aromatic substituents that contribute to its biological activity. The presence of the pyrazolo[3,4-d]pyrimidine scaffold is significant due to its structural similarity to adenosine triphosphate (ATP), making it a candidate for targeting various kinases.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. It is believed to act as an enzyme inhibitor by binding to the active sites of target proteins, thus modulating their activity. This interaction can lead to various biological effects such as:

  • Anti-inflammatory effects : The compound may inhibit pathways that lead to inflammation.
  • Anticancer properties : It has shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Anticancer Activity

Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance:

  • A study reported that certain derivatives showed IC50 values as low as 0.016 µM against wild-type epidermal growth factor receptor (EGFR) and 0.236 µM against the mutant EGFR T790M .
  • Another derivative was observed to effectively inhibit tumor growth in MCF-7 models and induce apoptosis by increasing the BAX/Bcl-2 ratio significantly .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various kinases:

Enzyme Target IC50 Value (µM) Activity
EGFR WT0.016Potent
EGFR T790M0.236Moderate
CDK2Varies (up to 24)Selective

These findings suggest that the compound could be developed into a therapeutic agent targeting specific cancer types.

Case Studies

  • In Vitro Studies : In vitro studies on A549 and HCT-116 cancer cell lines demonstrated that compounds derived from this scaffold exhibited potent anti-proliferative activities with IC50 values ranging from 8.21 µM to 19.56 µM .
  • Molecular Docking Studies : Molecular docking analyses indicated strong binding affinities to EGFR, supporting the hypothesis that these compounds can serve as effective inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.